4-(6-bromopyrimidin-4-yl)morpholine
Description
4-(6-Bromopyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at position 6 and a morpholine moiety at position 4. Its molecular formula is C₈H₉BrN₃O, with a molecular weight of 258.08 g/mol. The bromine atom enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it a valuable intermediate in pharmaceutical and agrochemical synthesis . The morpholine group contributes to solubility and hydrogen-bonding capacity, which is advantageous in drug design for targeting kinases or other enzymes .
Properties
CAS No. |
1017781-95-1 |
|---|---|
Molecular Formula |
C8H10BrN3O |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromopyrimidin-4-yl)morpholine typically involves the nucleophilic substitution reaction of a suitable pyrimidine precursor with morpholine. One common method includes the reaction of 6-bromopyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 4-(6-bromopyrimidin-4-yl)morpholine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-bromopyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide.
Scientific Research Applications
4-(6-bromopyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(6-bromopyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, molecular properties, and applications of 4-(6-bromopyrimidin-4-yl)morpholine and its analogs:
Reactivity and Stability
- Halogen Effects : Bromine in 4-(6-bromopyrimidin-4-yl)morpholine acts as a superior leaving group compared to chlorine in 4-(4,6-dichloropyrimidin-2-yl)morpholine, facilitating nucleophilic aromatic substitution. This makes the brominated analog more reactive in medicinal chemistry applications .
- Core Heterocycle: Pyrimidine-based compounds (e.g., target compound) exhibit distinct electronic properties compared to pyridine (e.g., 4-(6-bromopyridin-3-yl)morpholine) or thieno-pyrimidine derivatives.
Research Findings and Case Studies
- PI3Kα Inhibition: Thienopyrimidine-morpholine hybrids () show IC₅₀ values <100 nM, underscoring the scaffold’s utility. The target compound’s bromine could enhance potency compared to chlorine-substituted analogs .
- Structural Corrections : emphasizes the importance of precise halogen positioning, as misplacement (e.g., 4,5-dibromo vs. 2,4-dibromo in VPC-14449) alters NMR profiles and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
